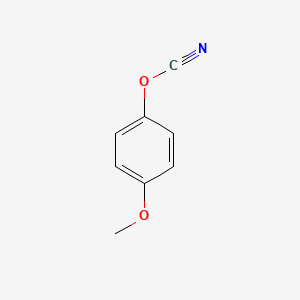

4-Methoxyphenyl cyanate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSQXFVJCZAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357022 | |

| Record name | 4-Methoxyphenol cyanate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-74-6 | |

| Record name | 4-Methoxyphenol cyanate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenyl Cyanate: Synthesis, Reactivity, and Applications in High-Performance Polymers

This guide provides a comprehensive technical overview of 4-methoxyphenyl cyanate, a key monomer in the synthesis of high-performance polycyanurate thermosetting polymers. While specific physicochemical data for this compound (CAS 2983-74-6) is not extensively documented in readily available literature, this document extrapolates its properties and reactivity based on the well-established chemistry of aryl cyanate esters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of cyanate ester resins.

Introduction to Aryl Cyanate Esters

Aryl cyanate esters are a class of organic compounds characterized by an aromatic ring attached to a cyanate functional group (-O-C≡N). These monomers are precursors to polycyanurate resins, a type of high-performance thermoset polymer renowned for its exceptional thermal stability, low dielectric constant, and low moisture absorption.[1][2] The polymerization of cyanate esters proceeds via a cyclotrimerization reaction, forming a highly cross-linked network of triazine rings, which imparts these desirable properties.[3]

This compound, as a monofunctional cyanate ester, serves as a valuable model compound for studying the reactivity of the cyanate group and can be used to control the cross-link density in copolymerizations with di- or multifunctional cyanate esters.

Physicochemical Properties of this compound

Detailed experimental data for this compound is scarce. However, its fundamental properties can be calculated or estimated based on its chemical structure.

| Property | Value | Source |

| CAS Number | 2983-74-6 (Note: Limited public data associated with this CAS number) | User Provided |

| Molecular Formula | C8H7NO | Calculated |

| Molecular Weight | 133.15 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, chloroform, THF) and insoluble in water. | Inferred |

Synthesis of this compound

The most common and efficient method for synthesizing aryl cyanate esters is the reaction of a phenol with a cyanogen halide, typically cyanogen bromide (BrCN), in the presence of a base such as triethylamine (TEA).[4] This reaction is a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of the cyanogen halide.

This protocol is a generalized procedure based on the synthesis of similar aryl cyanate esters.

Materials:

-

4-Methoxyphenol

-

Cyanogen bromide (BrCN)

-

Triethylamine (TEA)

-

Anhydrous acetone (or other suitable aprotic solvent)

-

Trichloromethane (for extraction)

-

Deionized water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-methoxyphenol in anhydrous acetone.

-

Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., acetone/dry ice).

-

Addition of Reagents: Add 2.0 equivalents of cyanogen bromide to the cooled solution. Subsequently, add 2.0 equivalents of triethylamine dropwise via the dropping funnel while maintaining the low temperature. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at -30 °C for 1 hour.

-

Workup:

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in trichloromethane.

-

Wash the organic layer several times with deionized water to remove triethylammonium bromide and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a low temperature to minimize side reactions, such as the formation of isocyanates or other byproducts.

-

Aprotic Solvent: Anhydrous acetone is used as it dissolves the reactants and does not interfere with the reaction.

-

Excess Base and Cyanogen Halide: Using a slight excess of triethylamine and cyanogen bromide ensures the complete conversion of the 4-methoxyphenol.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Polymerization: The Cyclotrimerization Reaction

The defining characteristic of cyanate esters is their ability to undergo cyclotrimerization upon heating, forming a highly stable six-membered triazine ring.[2] This reaction is the basis for the formation of polycyanurate networks. The process can be initiated by heat alone (typically at temperatures of 170-200°C or higher) or can be catalyzed by transition metal complexes (e.g., copper or cobalt acetylacetonates) to proceed at lower temperatures.[2]

When a difunctional cyanate ester is used, this reaction leads to a three-dimensional cross-linked polymer network.[5] The use of a monofunctional cyanate ester like this compound can be employed to control the degree of cross-linking and modify the properties of the final thermoset material.

Caption: The cyclotrimerization of three this compound monomers to form a triazine ring.

Applications of Polycyanurate Resins

Polycyanurate resins derived from cyanate esters are prized for their superior performance characteristics, making them suitable for demanding applications in various industries:

-

Aerospace and Defense: Due to their high thermal stability, low moisture absorption, and excellent mechanical properties, polycyanurates are used in structural composites for aircraft, missiles, and space applications.[6][7]

-

Electronics: Their low dielectric constant and loss tangent make them ideal materials for high-frequency printed circuit boards (PCBs), radomes, and electronic packaging.[3][6]

-

Adhesives and Coatings: The strong adhesion and chemical resistance of polycyanurates make them suitable for high-performance adhesives and protective coatings.[8]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[10] Cyanate esters can be sensitive to moisture, which can affect their polymerization behavior.[11]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ corresponding to the -O-C≡N stretching vibration. The disappearance of this peak is a reliable indicator of the progress of the cyclotrimerization reaction during curing.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring and a singlet for the methoxy (-OCH₃) group protons.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbon of the cyanate group.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (133.15 m/z).

Conclusion

This compound is a representative monofunctional aryl cyanate ester that, despite the limited availability of specific data, exemplifies the important class of monomers used in the production of high-performance polycyanurate resins. Its synthesis follows a well-established pathway, and its reactivity is dominated by the characteristic cyclotrimerization of the cyanate group. The resulting polymers offer a unique combination of properties that make them indispensable in advanced materials applications. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of cyanate ester chemistry.

References

-

ResearchGate. (n.d.). Manganese-Catalyzed C−H Cyanation of Arenes with N -Cyano- N-( 4 -methoxy)phenyl- p -toluenesulfonamide | Request PDF. [Link]

-

National Institutes of Health. (2021, June 16). Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure. [Link]

-

Wikipedia. (n.d.). Cyanate ester. [Link]

-

Journal of Materials Chemistry A. (2023, May 2). Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization. [Link]

- Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

-

Digital Commons @ Michigan Tech. (2021, June 6). Nanoscale Structure-Property Relationships of Cyanate Ester as a Function of Extent of Cure. [Link]

-

ResearchGate. (n.d.). (PDF) Polycyanurate ester resins with low loss for use in integrated optics. [Link]

-

Loba Chemie. (n.d.). 104-47-2 CAS | 4-METHOXYBENZYL CYANIDE. [Link]

-

Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

-

Lonza. (2008, August 7). SAFETY DATA SHEET. [Link]

-

TechLink. (n.d.). Polycarbonate agents with cyanate ester resins yield polycyanurate compositions. [Link]

-

Defense Technical Information Center. (2011, March 16). Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources. [Link]

-

ResearchGate. (n.d.). Cyclization of 3-(4-methoxyphenyl)acrylohydrazide. [Link]

-

MPG.PuRe. (n.d.). Supporting Information. [Link]

-

NSF Public Access Repository. (2023, June 5). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

ResearchGate. (2002, February). Lessons Learned in the Processing of Polycyanurate Resin Composites. [Link]

-

RSC Publishing. (n.d.). From cyanate to cyanurate: cyclotrimerization reactions towards the novel family of metal.... [Link]

-

SciSpace. (2016, June 3). Formation of Hybrid Ring Structure of Cyanurate/Isocyanurate in the Reaction between 2,4,6-Tris(4.... [Link]

- Google Patents. (n.d.).

-

Ottokemi. (n.d.). 4-Methoxybenzyl cyanide, 97% | 104-47-2. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanate ester - Wikipedia [en.wikipedia.org]

- 3. Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01264F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 6. dakenchem.com [dakenchem.com]

- 7. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

- 8. scispace.com [scispace.com]

- 9. docs.gato.txst.edu [docs.gato.txst.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 4-Methoxyphenyl Cyanate

This guide provides a comprehensive exploration of the thermal decomposition mechanism of 4-methoxyphenyl cyanate, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental chemical transformations, the influence of molecular structure on degradation pathways, and the analytical methodologies essential for characterizing these processes.

Introduction: The Chemistry and Significance of Aryl Cyanate Esters

Aryl cyanate esters are a class of thermosetting monomers characterized by the presence of one or more cyanate functional groups (–O–C≡N) attached to an aromatic ring. Upon heating, these monomers undergo a highly efficient cyclotrimerization reaction to form a densely cross-linked polycyanurate network. This network is distinguished by the formation of thermally stable triazine rings, which impart exceptional properties to the resulting polymer, including high glass transition temperatures (Tg), excellent dimensional stability, low dielectric constants, and inherent flame retardancy.

This compound, with its methoxy substituent on the phenyl ring, is a key monomer for investigating the structure-property relationships in polycyanurate networks. The electron-donating nature of the methoxy group can influence the reactivity of the cyanate group and the ultimate thermal stability of the cured polymer. Understanding its decomposition is critical for predicting material lifetime, ensuring performance at elevated temperatures, and designing next-generation high-performance polymers.

The Foundational Reaction: Cyclotrimerization of this compound

The primary thermal event for this compound is not decomposition, but rather a polymerization process known as cyclotrimerization. This reaction is a thermally initiated addition polymerization where three cyanate ester groups react to form a six-membered triazine ring. This process occurs without the evolution of volatile byproducts, a significant advantage in the fabrication of void-free composites and electronic components.

The generally accepted mechanism for the phenol-catalyzed trimerization of cyanate esters involves the formation of an imidocarbonate intermediate. This is followed by the successive addition of two more cyanate ester molecules and subsequent cyclization to yield the stable 1,3,5-triazine ring structure[1].

Caption: Cyclotrimerization of this compound monomers to form a stable polycyanurate network.

Thermal Decomposition Pathways of the Polycyanurate Network

Once the polycyanurate network is formed, it exhibits high thermal stability. However, at sufficiently high temperatures, decomposition will occur. The specific mechanism is highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Pyrolysis)

Under anaerobic conditions, the thermal degradation of polycyanurates is believed to initiate at temperatures between 400°C and 450°C with negligible mass loss, involving hydrocarbon chain scission and further cross-linking[2]. The major mass loss event, occurring at approximately 450°C and above, is attributed to the decyclization of the triazine ring[2][3]. This process liberates a variety of volatile decomposition products[2][3].

A crucial aspect for this compound is the influence of the ortho-methoxy group. Research on related structures suggests that the presence of ortho-methoxy groups can introduce a lower temperature decomposition pathway that results in the evolution of phenolic compounds[4]. This is in contrast to cyanate esters without such groups, which tend to have higher thermal stability.

The proposed general mechanism involves:

-

Isomerization: The cyanurate may isomerize to an isocyanate.

-

Decyclization of the Triazine Ring: The stable triazine ring breaks apart, leading to the formation of various volatile fragments.

-

Fragmentation of the Phenyl Ether Linkage: The bond between the phenyl ring and the oxygen of the original cyanate group can cleave.

-

Role of the Methoxy Group: The methoxy group can participate in rearrangement reactions, potentially leading to the formation of 4-methoxyphenol and other related phenolic species. Other small molecules anticipated from the decomposition of deoxygenated analogues include isocyanic acid, methane, carbon dioxide, and ammonia.

Caption: Proposed thermal decomposition pathways of poly(this compound) in an inert atmosphere.

Decomposition in an Oxidative Atmosphere

In the presence of air and moisture, thermo-oxidative degradation can occur at lower temperatures, typically in the range of 350°C to 420°C[3]. This process is often initiated by the hydrolysis of the ether oxygen bond between the phenyl group and the triazine ring[3]. The presence of the electron-donating methoxy group may influence the susceptibility of this bond to hydrolytic cleavage. At higher temperatures, the gaseous fragments from the degradation of the phenyl and triazine rings can be further oxidized to carbon dioxide and water.

Experimental Analysis of Thermal Decomposition

A multi-faceted analytical approach is required to fully elucidate the thermal decomposition mechanism. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the thermal stability and degradation profile of a material.

| Parameter | Typical Value/Range | Rationale |

| Sample Size | 2-5 mg | Ensures uniform heating and minimizes thermal gradients within the sample. |

| Heating Rate | 10°C/min | A standard rate that provides good resolution of thermal events without excessively long run times. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study pyrolysis or thermo-oxidative degradation, respectively. |

| Flow Rate | 50-100 mL/min | Ensures an inert or consistently oxidative environment and efficiently removes evolved gases. |

| Temperature Range | Ambient to 800-1000°C | To capture both the curing (if starting from monomer) and the complete decomposition profile. |

Expected TGA Profile for Poly(this compound):

-

In Nitrogen: A single major weight loss step is expected, commencing around 450°C, corresponding to the decomposition of the polycyanurate network. A significant amount of carbonaceous char is expected to remain at the end of the analysis.

-

In Air: An earlier onset of decomposition may be observed (around 350-420°C) due to thermo-oxidative degradation. The final residual mass will likely be lower than in nitrogen due to the oxidation of the char.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for studying the energetics of curing and decomposition.

| Parameter | Typical Value/Range | Rationale |

| Sample Size | 2-5 mg | To ensure good thermal contact and sensitivity. |

| Heating Rate | 10°C/min | Balances sensitivity and resolution. |

| Atmosphere | Nitrogen | To prevent oxidative side reactions during the analysis of curing and decomposition. |

| Temperature Program | 1. Heat from ambient to ~350°C2. Cool to ambient3. Reheat to ~350°C | The first scan shows the curing exotherm. The second scan is used to determine the glass transition temperature (Tg) of the cured polymer. |

Expected DSC Profile for this compound:

-

First Heat: A strong exotherm will be observed, corresponding to the cyclotrimerization reaction. The peak of this exotherm indicates the temperature of the maximum cure rate.

-

Second Heat: A step change in the baseline will indicate the glass transition temperature (Tg) of the newly formed polycyanurate network. At much higher temperatures, an endotherm or exotherm associated with decomposition may be visible.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is the most powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

| Parameter | Typical Value/Range | Rationale |

| Pyrolysis Temperature | 500-900°C | To ensure complete and rapid decomposition of the polymer network into analyzable fragments. |

| Atmosphere | Helium (inert) | Carrier gas for GC and provides the inert environment for pyrolysis. |

| GC Column | Non-polar (e.g., DB-5ms) | A general-purpose column suitable for separating a wide range of aromatic and aliphatic compounds. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

Expected Py-GC-MS Results: The pyrogram will show a series of peaks, each corresponding to a different decomposition product. Mass spectral analysis of these peaks is expected to identify:

-

4-methoxyphenol

-

Phenol

-

Isocyanic acid (may be difficult to detect directly)

-

Carbon dioxide

-

Methane

-

Ammonia

-

Various other substituted aromatic fragments

Step-by-Step Experimental Protocols

Protocol for TGA Analysis

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-3 mg of the cured poly(this compound) into a platinum TGA pan.

-

Loading: Place the pan into the TGA furnace.

-

Atmosphere Purge: Purge the furnace with the desired gas (nitrogen or air) at 90 mL/min for at least 20 minutes to ensure a stable atmosphere[5].

-

Thermal Program: Heat the sample from ambient temperature to 800°C at a rate of 10°C/min[5].

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Protocol for DSC Analysis of Curing

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Place 2-5 mg of the uncured this compound monomer into a hermetically sealed aluminum DSC pan[5]. Prepare an empty sealed pan as a reference.

-

Loading: Place the sample and reference pans into the DSC cell.

-

First Heating Scan: Heat the sample from 40°C to 375°C at 10°C/min under a nitrogen flow of 50 mL/min to observe the curing exotherm[5].

-

Cooling: Cool the sample back to ambient temperature within the DSC.

-

Second Heating Scan: Reheat the sample to 350°C at 10°C/min to determine the glass transition temperature (Tg) of the cured polymer[5].

-

Data Analysis: Integrate the area under the exotherm from the first scan to determine the heat of cure. Determine the midpoint of the transition in the second scan to find the Tg.

Protocol for Py-GC-MS Analysis

-

Sample Preparation: Place a small amount (approximately 30-100 µg) of the cured poly(this compound) into a quartz pyrolysis tube[6].

-

Pyrolysis: Insert the tube into the pyrolyzer, which is interfaced with the GC-MS inlet. Set the pyrolysis temperature to 750°C and heat the sample rapidly[6].

-

GC Separation: The volatile pyrolysis products are swept by the helium carrier gas onto the GC column. A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 20 minutes[7].

-

MS Detection: As compounds elute from the GC column, they are ionized by electron impact (70 eV) and their mass-to-charge ratios are detected by the mass spectrometer.

-

Data Analysis: Identify the compounds corresponding to each chromatographic peak by comparing their mass spectra to a reference library (e.g., NIST).

Integrated Workflow for Comprehensive Analysis

A holistic understanding of the decomposition mechanism is best achieved by integrating these techniques, often using hyphenated methods like TGA-FTIR or TGA-MS, which provide real-time identification of evolved gases as a function of temperature.

Caption: Integrated analytical workflow for characterizing the thermal properties and decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that is preceded by a crucial cyclotrimerization reaction to form a highly stable polycyanurate network. The degradation of this network is highly dependent on the atmosphere, with distinct pyrolysis and thermo-oxidative pathways. The presence of the methoxy group on the phenyl ring appears to introduce a specific, lower-temperature degradation route involving the formation of phenolic compounds. A comprehensive analytical strategy employing TGA, DSC, and Py-GC-MS is essential to fully characterize the curing behavior, thermal stability, and decomposition products, thereby enabling a complete elucidation of the decomposition mechanism. This knowledge is paramount for the rational design and application of high-performance materials in demanding environments.

References

-

Ramirez, M. L., Walters, R., Savitski, E. P., & Lyon, R. E. (2001). Thermal Decomposition of Cyanate Ester Resins (Report No. DOT/FAA/AR-01/32). Federal Aviation Administration. [Link]

-

Ramirez, M. L., Walters, R. N., & Lyon, R. E. (n.d.). THERMAL DECOMPOSITION OF CYANATE ESTER RESINS. Defense Technical Information Center. [Link]

-

Galukhin, A., Taimova, G., Islamov, D., & Vyazovkin, S. (2021). The mechanism of phenol-catalyzed cyclotrimerization of cyanate esters. ResearchGate. [Link]

-

Klosterman, D., Puno, P., & Lincoln, J. (n.d.). Preparation, Cure, and Characterization of Cyanate Ester-Epoxy Blends Containing Reactive Flame Retardants. University of Dayton. [Link]

-

Klosterman, D., Garcia, M., & Lincoln, J. (n.d.). Preparation, Cure, and Characterization of Cyanate Ester-Epoxy Blends. University of Dayton. [Link]

-

Ramirez, M. L. (n.d.). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. Defense Technical Information Center. [Link]

-

Liu, T., et al. (2020). Systematic evaluation of cyanate ester/epoxidized cresol novolac copolymer system for high temperature encapsulation application. Polymer Degradation and Stability, 174, 109101. [Link]

-

La Scala, J. J., et al. (2014). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

-

Ramirez, M., Walters, R. N., & Lyon, R. E. (n.d.). Thermal Decomposition of Cyanate Ester Resins. ResearchGate. [Link]

-

PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. [Link]

-

Lee, G., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5). [Link]

-

Kusch, P. (2021). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. IntechOpen. [Link]

-

Paula, C., & Lincoln, J. (n.d.). characterization and process development of cyanate ester resin composites. Oak Ridge National Laboratory. [Link]

-

Shimadzu. (n.d.). Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. [Link]

-

Stewart, C. D. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. [Link]

-

Youso, S. L., et al. (2010). Determination of cyanide exposure by gas chromatography–mass spectrometry analysis of cyanide-exposed plasma proteins. Analytica Chimica Acta, 677(1), 24-28. [Link]

-

Herrera, M., Matuschek, G., & Kettrup, A. (2003). Pyrolysis-GC/MS, a Powerful Analytical Tool for Additives and Polymers Characterization. Semantic Scholar. [Link]

-

Shevchenko, S. M., et al. (2019). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. National Institutes of Health. [Link]

-

Shinde, S., & Ghag, M. (2022). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. Sciforum. [Link]

-

La Scala, J. J., et al. (2011). Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources. Defense Technical Information Center. [Link]

Sources

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. Sci-Hub. Thermal analysis of some cyano compounds / Journal of thermal analysis, 1987 [sci-hub.box]

- 3. digital.csic.es [digital.csic.es]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility of 4-Methoxyphenyl Cyanate in Organic Solvents

Abstract

The solubility of active compounds in organic solvents is a critical parameter in chemical synthesis, materials science, and drug development, influencing reaction kinetics, purification strategies, and formulation efficacy. 4-Methoxyphenyl cyanate, as a key monomer for high-performance polycyanurate resins, demands a thorough understanding of its solubility characteristics for process optimization and quality control. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive empirical data in published literature, this paper establishes a predictive framework based on fundamental chemical principles and molecular structure. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of both qualitative and quantitative solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: this compound

This compound is an aromatic cyanate ester, a class of thermosetting monomers known for producing polymers with exceptional thermal stability, low dielectric constants, and low moisture absorption. These properties make them invaluable in advanced composites, adhesives, and electronics, particularly for aerospace and microelectronic applications.[1][2][3][4]

1.1. Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. The key features of this compound (C₈H₇NO₂) are:

-

An Aromatic Phenyl Ring: A nonpolar, hydrophobic core.

-

A Methoxy Group (-OCH₃): A moderately polar ether linkage that can act as a hydrogen bond acceptor.

-

A Cyanate Ester Group (-O-C≡N): A highly polar functional group with a significant dipole moment and lone electron pairs on both oxygen and nitrogen, making it a strong hydrogen bond acceptor.

A summary of its computed physicochemical properties is presented in Table 1. The molecule's overall character is a balance between the nonpolar phenyl ring and the two polar, hydrogen-bond-accepting functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₈H₇NO₂ | - |

| Molecular Weight | 149.15 g/mol | Computed[5] |

| Polar Surface Area | 38.7 Ų | Computed[5] |

| Hydrogen Bond Donors | 0 | Computed[5] |

| Hydrogen Bond Acceptors | 3 | Computed[5] |

Note: Properties are for the isomeric 4-methoxyphenyl isocyanate, which provides a close approximation for computational values.

Theoretical Principles of Solubility

The long-standing principle of "like dissolves like" is the primary guide for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be miscible. The key interactions governing solubility are:

-

Van der Waals Forces (London Dispersion Forces): Weak attractions present in all molecules, but dominant in nonpolar compounds.

-

Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[7]

Predicted Solubility Profile of this compound

Based on the molecular structure of this compound and the principles of intermolecular forces, a qualitative solubility profile can be predicted. The presence of the highly polar cyanate group and the moderately polar methoxy group suggests that polar solvents will be more effective than nonpolar ones.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Nonpolar Aliphatic | Hexane, Cyclohexane | Poor | Dominated by weak London dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions between solute molecules. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the solvent and solute aromatic rings may slightly enhance solubility compared to aliphatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The significant dipole moments of these solvents can effectively solvate the polar cyanate and methoxy groups. A related compound, 4-methoxyphenyl isocyanate, is soluble in chloroform.[8] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | Strong dipole-dipole interactions between the solvent and solute will promote dissolution. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents have very large dipole moments and are exceptional at dissolving polar organic molecules. |

| Polar Protic | Methanol, Ethanol | Good | The solvents can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute, leading to strong intermolecular forces and favorable dissolution. 4-methoxyphenyl isocyanate is soluble in methanol.[8] |

Experimental Methodologies for Solubility Determination

While predictions are useful for initial screening, experimental verification is essential for all research and development applications. The following protocols provide robust methods for determining solubility.

4.1. Protocol for Qualitative Solubility Assessment

This method is a rapid, small-scale approach to categorize a compound's solubility.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a small glass vial (e.g., 4 mL).

-

Solvent Addition: Add the test solvent in 0.5 mL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: No solid particles are visible after adding a total of 2 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid appears largely unaffected by the solvent.

-

Causality: This quick test provides a practical assessment of solubility under ambient conditions, which is often sufficient for selecting a reaction or chromatography solvent. The fixed solute-to-solvent ratio allows for a semi-quantitative comparison between different solvents.

4.2. Protocol for Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a solute in a solvent at a given temperature.[9][10]

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure that equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a known volume of the desired organic solvent.

-

Equilibration: Agitate the suspension at a constant temperature using a shaker or orbital incubator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12] The system has reached equilibrium when the concentration of the solute in the solution does not change over successive time points.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration (e.g., using a 0.45 µm PTFE syringe filter). This step must be performed carefully to avoid transferring any solid particles.

-

Quantification:

-

Prepare a series of dilutions of the saturated supernatant with the same solvent.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[13][14][15]

-

Construct a calibration curve using standards of this compound of known concentrations to ensure accurate quantification.

-

-

Reporting: Express the final solubility in units such as mg/mL or mol/L.

Self-Validation: The protocol's trustworthiness is ensured by analyzing samples at multiple time points (e.g., 24, 36, and 48 hours). If the measured concentrations are consistent, it validates that equilibrium has been achieved.[9]

Caption: Workflow for the Shake-Flask Method.

Applications in Research and Development

A clear understanding of this compound's solubility is paramount for:

-

Synthesis and Process Chemistry: Selecting an appropriate reaction solvent that can dissolve both reactants and facilitate the desired reaction pathway.

-

Purification: Designing effective crystallization or anti-solvent precipitation protocols for purification by identifying solvent/anti-solvent systems with large solubility differentials at different temperatures.

-

Formulation of Resins: Ensuring complete dissolution of the cyanate ester monomer in co-monomers or solvent carriers for the formulation of homogeneous, high-performance resins and adhesives.[4]

Conclusion

While specific quantitative data for the solubility of this compound remains sparse in the literature, a robust predictive framework can be established from its molecular structure and the fundamental principles of chemistry. Its amphipathic nature, combining a nonpolar aromatic ring with highly polar functional groups, suggests high solubility in polar aprotic and protic solvents, and limited solubility in nonpolar aliphatic solvents. For researchers and developers requiring precise data, the validated shake-flask method detailed herein provides a reliable pathway to determine the thermodynamic solubility, enabling informed decisions in process development, purification, and formulation.

References

-

Crawford, A. O., Cavalli, G., Howlin, B. J., & Hamerton, I. (2016). Development of Novel Functionalized Aryl Cyanate Ester Oligomers. 1. Synthesis and Thermal Characterization of the Monomers. Macromolecules. Available at: [Link]

-

Gomez, L., et al. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available at: [Link]

-

(2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

-

Stagos, D., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]

-

O'Dell, L., et al. (2025). Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 1-Isocyanato-4-methoxybenzene. Available at: [Link]

-

ResearchGate. (2015). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Available at: [Link]

-

Cole, G. M., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available at: [Link]

-

ResearchGate. (2018). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

-

Loba Chemie. (n.d.). 4-METHOXYBENZYL CYANIDE. Available at: [Link]

-

Soare, R., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

-

Alhameedi, K., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Cyanate Ester Resins. Available at: [Link]

-

Journal of Chemical Society of Nigeria. (n.d.). hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. Available at: [Link]

-

ACS Publications. (n.d.). Cyanate Ester—Epoxy Blends for Structural and Functional Composites. Available at: [Link]

-

ChemBK. (n.d.). 4-methoxyphenyl isocyanate. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl cinnamate. Available at: [Link]

Sources

- 1. Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Isocyanato-4-methoxybenzene | C8H7NO2 | CID 79443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 4-Methoxyphenyl isocyanate | 5416-93-3 [chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. longdom.org [longdom.org]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species | MDPI [mdpi.com]

An In-Depth Technical Guide to the [2+2+2] Cyclotrimerization of 4-Methoxyphenyl Cyanate

This guide provides a comprehensive technical overview of the synthesis and [2+2+2] cyclotrimerization of 4-methoxyphenyl cyanate. It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged with high-performance thermosetting polymers. This document delves into the causal chemistry behind the synthetic protocols, offering field-proven insights into the formation of robust polycyanurate networks.

Introduction: The Significance of Cyanate Ester Resins

Cyanate ester resins represent a class of high-performance thermosetting polymers renowned for their exceptional properties. Upon curing, these monomers form a highly cross-linked network of polycyanurate, characterized by stable 1,3,5-triazine rings.[1] This unique structure imparts outstanding thermal stability (high glass transition temperatures), low dielectric constants, excellent mechanical strength, and low moisture absorption, making them indispensable in demanding applications such as aerospace, microelectronics, and advanced composites.[1][2]

The core of cyanate ester chemistry lies in the [2+2+2] cyclotrimerization reaction, where three cyanate functional groups (-O-C≡N) cyclize to form a thermally stable triazine ring. This guide focuses specifically on the this compound monomer, a representative aryl cyanate, to elucidate the fundamental principles of monomer synthesis and subsequent catalytic cyclotrimerization.

Synthesis of the Monomer: this compound

The foundational step in producing polycyanurate networks is the synthesis of a high-purity cyanate ester monomer. The most common and effective method involves the reaction of a phenol with a cyanogen halide, typically cyanogen bromide (CNBr), in the presence of a base.

Causality in Experimental Design:

The selection of reagents and conditions is critical for a successful synthesis. 4-Methoxyphenol is chosen as the starting material. The base, typically a tertiary amine like triethylamine, serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrogen bromide byproduct generated during the reaction. The reaction is conducted at low temperatures (0 °C or below) to control the exothermicity and minimize side reactions, such as the formation of imidocarbonates or carbamates.[3] Anhydrous conditions are paramount, as water can hydrolyze the cyanogen halide and the cyanate ester product.[4]

Experimental Protocol: Synthesis of this compound

Adapted from the general procedure for phenyl cyanate synthesis in Organic Syntheses.[3]

Materials:

-

4-Methoxyphenol

-

Cyanogen Bromide (CNBr)

-

Triethylamine (Et₃N)

-

Anhydrous Diethyl Ether (or other suitable anhydrous solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charging: 4-Methoxyphenol (1.0 equivalent) is dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C in an ice-water bath.

-

Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Cyanation: A solution of cyanogen bromide (1.05 equivalents) in anhydrous diethyl ether is added dropwise via the addition funnel over 1-2 hours. The temperature must be strictly maintained at 0 °C. A precipitate of triethylammonium bromide will form.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours, followed by slow warming to room temperature overnight.

-

Workup: The reaction mixture is filtered to remove the triethylammonium bromide salt. The filtrate is transferred to a separatory funnel and washed sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ether) to yield the pure monomer.

The [2+2+2] Cyclotrimerization Reaction

The conversion of the monomeric cyanate ester into a durable thermoset polymer is achieved through the [2+2+2] cyclotrimerization reaction. This process can be initiated thermally, but it typically requires high temperatures (170-200 °C) and long reaction times.[1] To facilitate a more controlled and efficient cure, catalytic systems are almost always employed.

Mechanistic Overview

The cyclotrimerization is believed to proceed through a nucleophilic addition mechanism. A catalyst, which can be a Lewis base (e.g., tertiary amine) or a transition metal complex, initiates the reaction by attacking the electrophilic carbon of a cyanate group. This forms an initial activated species that then sequentially adds two more cyanate monomers. The final step is an intramolecular cyclization that forms the stable 1,3,5-triazine ring and regenerates the catalyst.

Catalysis: The Key to Controlled Curing

The choice of catalyst is paramount as it dictates the curing temperature, reaction rate (gel time), and ultimately, the final properties of the polycyanurate network.

-

Transition Metal Catalysts: Complexes of metals such as copper, cobalt, and manganese are highly effective.[5] Copper(II) acetylacetonate (Cu(acac)₂), often used in conjunction with a co-catalyst like nonylphenol, is a widely adopted system. The metal center coordinates with the cyanate groups, activating them towards nucleophilic attack and facilitating the cyclization process.

-

Lewis Base / Nucleophilic Catalysts: Tertiary amines and imidazoles can also catalyze the reaction.[6] They function as nucleophiles that directly attack the cyanate group, initiating the polymerization cascade. These are often used for lower temperature curing applications.

Experimental Workflow and Characterization

A self-validating protocol relies on clear confirmation of product formation at each stage. Spectroscopic analysis is essential for this verification.

Experimental Protocol: Catalytic Cyclotrimerization

Materials:

-

This compound (as synthesized above)

-

Copper(II) Acetylacetonate (Cu(acac)₂)

-

Nonylphenol (co-catalyst, optional)

Procedure:

-

Catalyst Dissolution: In a vial, dissolve a catalytic amount of Cu(acac)₂ (e.g., 0.1 mol%) and nonylphenol (e.g., 2 mol%) in a small amount of the molten this compound monomer with gentle heating and stirring until a homogeneous solution is obtained.

-

Monomer Preparation: Gently melt the bulk of the this compound monomer in a suitable reaction vessel under a nitrogen atmosphere.

-

Initiation: Add the catalyst solution to the molten monomer and stir thoroughly to ensure uniform distribution.

-

Curing: Heat the mixture according to a pre-determined curing schedule. A typical schedule might involve an initial hold at a lower temperature (e.g., 150 °C for 1 hour) followed by a ramp to a higher temperature (e.g., 180-200 °C for 2-4 hours) for full conversion. The progress can be monitored by Differential Scanning Calorimetry (DSC) to observe the curing exotherm.

-

Post-Curing: For optimal properties, a post-cure step at a temperature above the glass transition temperature (e.g., 220-250 °C for 1-2 hours) is often performed to ensure complete reaction of all cyanate groups.

-

Final Product: The resulting product is a rigid, cross-linked polycyanurate solid: tris(4-methoxyphenyl) cyanurate network.

Characterization Data Summary

Spectroscopic analysis provides definitive evidence of the chemical transformations.

| Compound | Technique | Key Diagnostic Signals |

| 4-Methoxyphenol | ¹H NMR | ~8.0-9.5 ppm (s, 1H, Ar-OH ); 6.7-6.9 ppm (m, 4H, Ar-H ); 3.7 ppm (s, 3H, -OCH₃ ) |

| IR (cm⁻¹) | 3200-3500 (broad, O-H stretch); ~1230 (C-O stretch) | |

| This compound | ¹H NMR | Absence of Ar-OH proton; 6.9-7.2 ppm (m, 4H, Ar-H ); 3.8 ppm (s, 3H, -OCH₃ ) |

| IR (cm⁻¹) | Absence of O-H stretch; 2240-2275 (sharp, -O-C≡N stretch) ; ~1240 (asymmetric C-O-C stretch) | |

| Tris(4-methoxyphenyl) Cyanurate | ¹H NMR | Aromatic protons shift slightly; 3.8 ppm (s, 9H, -OCH₃ ) |

| IR (cm⁻¹) | Disappearance of -O-C≡N stretch; Appearance of strong triazine ring absorptions at ~1560 and ~1360 cm⁻¹ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The [2+2+2] cyclotrimerization of this compound is a robust and highly effective method for producing high-performance polycyanurate networks. The process hinges on two critical stages: the high-yield synthesis of a pure monomer from its phenolic precursor and the controlled, catalyst-mediated cyclotrimerization to form the stable triazine-linked polymer. Understanding the causality behind each experimental step—from temperature control and anhydrous conditions in monomer synthesis to the selection of an appropriate catalyst for curing—is essential for achieving a material with the desired thermal and mechanical properties. The analytical techniques outlined provide a clear, self-validating framework for confirming the successful progression of the reaction from starting material to the final, durable thermoset polymer.

References

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Taylor & Francis. (2023). Cyanation – Knowledge and References. Taylor & Francis Group. [Link]

-

ResearchGate. (n.d.). Manganese-Catalyzed C−H Cyanation of Arenes with N-Cyano-N-(4-methoxy)phenyl-p-toluenesulfonamide. Request PDF. [Link]

-

Martin, D., & Bauer, M. (1983). Cyanic acid, phenyl ester. Organic Syntheses, 61, 35. [Link]

-

Galukhin, A., et al. (2020). Scheme of cyclotrimerization of cyanate ester. ResearchGate. [Link]

-

Oehler, S., et al. (2012). From cyanate to cyanurate: cyclotrimerization reactions towards the novel family of metal cyanurates. Dalton Transactions, 41(4), 1153-1160. [Link]

-

Rousseaux, S. A. L., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(48), 19257-19262. [Link]

- Grigat, E., Pütter, R., & Merten, R. (1963). Process for the production of phenyl cyanates and phenyl cyanates. U.S.

-

Guenthner, A. J., et al. (2015). 1 H and 13 C NMR for monomer 9. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. [Link]

-

Kamal, M. M., et al. (2003). Solvent-Free Cyclotrimerization of Isocyanates Catalyzed by Sodium or Potassium Piperidinedithiocarbamate or Nitrite under Conventional or Microwave Heating: Preparation of Aryl or Alkyl Isocyanurates. ChemInform, 34(42). [Link]

-

Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem, 15(10), e202300181. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Fernández, R., & Martín, J. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 123. [Link]

-

Musliner, W. J., & Gates, J. W. (1971). hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses, 51, 82. [Link]

-

Knaack, P., et al. (2021). Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization. Journal of Materials Chemistry A, 9(12), 7856-7863. [Link]

-

Yesilkaynak, T., et al. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 26(11), 3192. [Link]

-

ResearchGate. (n.d.). From cyanate to cyanurate: Cyclotrimerization reactions towards the novel family of metal cyanurates. Request PDF. [Link]

-

Credi, A., et al. (n.d.). Supporting Information. [Link]

-

Wiley Online Library. (n.d.). Transition‐Metal‐Catalyzed C(sp)‐H Activation and Cyclization with Isocyanates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3107261A - Process for the production of phenyl cyanates and phenyl cyanates - Google Patents [patents.google.com]

- 5. research.tue.nl [research.tue.nl]

- 6. researchgate.net [researchgate.net]

theoretical studies and computational modeling of 4-methoxyphenyl cyanate

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 4-Methoxyphenyl Cyanate

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are interested in understanding and predicting the behavior of this reactive monomer and its resulting polymer, a polycyanurate. We will delve into the quantum mechanical underpinnings of the molecule's structure and reactivity, explore the mechanistic pathways of its crucial polymerization reaction, and simulate its evolution from a monomeric liquid to a cross-linked thermoset polymer network.

Introduction: The Significance of this compound

Cyanate esters are a class of high-performance thermosetting monomers that, upon curing, form highly cross-linked polycyanurate networks.[1][2][3] These polymers are renowned for their exceptional properties, including high thermal stability (with glass transition temperatures often exceeding 250 °C), low dielectric constants, minimal moisture absorption, and superior mechanical strength.[4][5][6] This combination of characteristics makes them indispensable in demanding applications such as aerospace structural composites, high-speed printed circuit boards, and radomes.[3][5][7]

This compound serves as a model monofunctional cyanate ester. While difunctional and multifunctional cyanate esters are typically used to create cross-linked networks, studying a simpler monofunctional analogue is critical. It allows for a focused investigation of the fundamental chemistry of the cyanate (-O-C≡N) functional group and its characteristic cyclotrimerization reaction without the added complexity of a growing polymer network.

Computational modeling provides an indispensable toolkit for probing these systems at an atomic level.[8][9] It enables the prediction of molecular properties, the elucidation of complex reaction mechanisms, and the simulation of polymer network formation, offering insights that can be difficult or impossible to obtain through experimental means alone.[4][10] This guide will detail the application of Density Functional Theory (DFT) and Molecular Dynamics (MD) to build a bottom-up understanding of this compound.

Part 1: Quantum Chemical Analysis of the Monomer

Before modeling the polymerization process, a thorough understanding of the this compound monomer itself is essential. Quantum mechanics, specifically Density Functional Theory (DFT), is the tool of choice for this task. DFT offers a favorable balance of computational cost and accuracy for calculating the electronic structure and properties of organic molecules.[11]

Core Objective: Elucidating Molecular Structure and Electronic Properties

The primary goals of the DFT analysis are to determine the most stable three-dimensional structure of the molecule (geometry optimization), confirm its stability (vibrational frequency analysis), and characterize its electronic landscape (e.g., HOMO-LUMO gap, electrostatic potential).

Step-by-Step Protocol: DFT Calculations

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Causality: An unoptimized structure does not represent a physically realistic state. Geometry optimization is performed to find the lowest energy conformation of the molecule on the potential energy surface.

-

Method: The structure is optimized using a DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory is widely validated for organic molecules.

-

-

Vibrational Frequency Analysis:

-

Causality: It is crucial to confirm that the optimized geometry corresponds to a true energy minimum and not a saddle point (transition state). A frequency calculation serves this purpose; a true minimum will have no imaginary frequencies.

-

Method: The same functional and basis set from the optimization are used to calculate the vibrational frequencies. The results can also be used to predict the molecule's infrared (IR) spectrum.

-

-

Electronic Property Calculation:

-

Causality: Understanding the distribution of electrons is key to predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy gap between them indicates the molecule's chemical reactivity and stability.

-

Method: A single-point energy calculation is performed on the optimized geometry to derive properties like molecular orbital energies and the electrostatic potential map.

-

Predicted Monomer Properties

The following table summarizes the type of quantitative data obtained from DFT calculations.

| Property | Description | Typical Predicted Value Range (Illustrative) |

| O-C≡N Bond Angle (°) | Linearity of the cyanate functional group. | ~175-179° |

| C≡N Bond Length (Å) | Length of the triple bond in the cyanate group. | ~1.16 Å |

| C-O Bond Length (Å) | Length of the bond connecting the cyanate to the phenyl ring. | ~1.35 Å |

| Highest Vibrational Frequency (cm⁻¹) | Corresponds to the C≡N stretching mode. | ~2250-2300 cm⁻¹ |

| HOMO-LUMO Gap (eV) | Energy difference indicating electronic excitability and chemical stability. | 5-7 eV |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 3-5 D |

Part 2: The Mechanism of Cyclotrimerization

The defining reaction of cyanate esters is their cyclotrimerization to form a highly stable, six-membered triazine ring. This reaction is the basis for the formation of the polycyanurate network.[5] While often catalyzed, the uncatalyzed thermal reaction provides fundamental mechanistic insights.[1][12] DFT is again employed to map the reaction pathway and identify the high-energy transition state that governs the reaction rate.

Core Objective: Mapping the Reaction Energy Profile

The goal is to locate the transition state (TS) for the concerted or stepwise cyclotrimerization of three this compound molecules. By calculating the energy of the reactants, the TS, and the product, we can determine the activation energy, which is the primary barrier to the reaction.

Step-by-Step Protocol: Transition State Searching

-

Reactant and Product Optimization: The geometries of the initial state (three separate monomer molecules) and the final state (the trimerized triazine ring) are fully optimized using the DFT method described previously.

-

Transition State Guess: An initial guess for the TS geometry is generated. This can be done by manually positioning the three monomers in a configuration that appears intermediate between reactants and products.

-

TS Optimization:

-

Causality: The TS is a first-order saddle point on the potential energy surface. Specialized algorithms (e.g., Berny optimization with Opt=TS, or synchronous transit-guided quasi-Newton methods like QST2/QST3) are required to converge on this specific geometry.

-

Method: The TS search is initiated from the guess structure. A successful optimization will yield a structure with exactly one imaginary frequency.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Causality: To validate that the found TS correctly connects the desired reactants and product, an IRC calculation is performed. This traces the reaction path downhill from the TS in both forward and reverse directions.

-

Method: The IRC calculation starts at the optimized TS geometry and should terminate at the optimized reactant and product structures.

-

Visualization: Cyclotrimerization Pathway

The following diagram illustrates the key states in the cyclotrimerization reaction of this compound.

Caption: Reaction energy diagram for the cyclotrimerization of this compound.

Part 3: Simulating Bulk Properties with Molecular Dynamics

While quantum mechanics excels at describing individual molecules and reactions, Molecular Dynamics (MD) is the preferred method for simulating the collective behavior of hundreds or thousands of molecules to predict macroscopic material properties.[9][10] MD simulations model the formation of the polymer network and predict the thermomechanical properties of the resulting polycyanurate.[4][13]

Core Objective: Predicting Thermoset Properties

The primary goal is to simulate the curing process of a cyanate ester resin (using a difunctional analogue for network formation, such as Bisphenol A dicyanate, as a proxy) and predict key material properties like density, glass transition temperature (Tg), and coefficient of thermal expansion (CTE).[10] The insights gained are directly applicable to systems involving this compound.

Step-by-Step Protocol: Cross-linking MD Simulation

-

System Construction:

-

Causality: A representative volume of the material must be created.

-

Method: A simulation box is populated with a large number of cyanate ester monomers (e.g., 200 molecules of a difunctional cyanate ester) at a low initial density. A suitable classical force field, such as PCFF (Polymer Consistent Force Field), is assigned to describe the interatomic interactions.

-

-

Equilibration:

-

Causality: The initial random placement of molecules is not physically realistic. The system must be relaxed to a stable, low-energy state that represents the liquid monomer melt.

-

Method: The system undergoes a series of energy minimization and MD simulations. Typically, this involves an NVT (constant number of particles, volume, and temperature) simulation followed by a longer NPT (constant number of particles, pressure, and temperature) simulation to achieve the correct experimental density.

-

-

Cross-linking Simulation:

-

Causality: This step mimics the chemical curing process.

-

Method: A custom algorithm or script is used to form new covalent bonds. Reactive pairs of cyanate groups are identified based on a distance criterion. At each step, a bond is formed between the carbon of one cyanate group and the nitrogen of another, iteratively building the triazine ring network until a target conversion (e.g., 95%) is reached. The system is re-equilibrated after each bond formation event.

-

-

Property Calculation:

-

Causality: Once the cross-linked network is formed, its material properties can be calculated from the simulation trajectory.

-

Method:

-

Density: Calculated directly from the final system mass and equilibrated box volume.

-

Tg: Determined by running a series of NPT simulations at different temperatures (simulated annealing). The Tg is identified as the temperature at which there is a distinct change in the slope of the density-versus-temperature plot.

-

CTE: Calculated from the slope of the volume-versus-temperature plot both above and below Tg.

-

-

Visualization: MD Workflow for Thermoset Simulation

The workflow for simulating a thermoset polymer is depicted below.

Caption: A typical workflow for the molecular dynamics simulation of a thermoset cure.

Predicted Bulk Properties

MD simulations provide valuable predictions that can be validated against experimental data for similar cyanate ester systems.[4][10]

| Property | Description | Typical Predicted Value Range (for a dicyanate) |

| Density at 298 K (g/cm³) | The mass per unit volume of the cured polymer. | 1.20 - 1.25 g/cm³ |

| Glass Transition Temperature (Tg) (°C) | The temperature marking the transition from a glassy to a rubbery state. | 240 - 290 °C |

| Coefficient of Thermal Expansion (CTE) | The rate at which the material expands with temperature. | ~50-70 ppm/K (below Tg) |

Conclusion

The theoretical and computational modeling of this compound provides a powerful, multi-scale approach to understanding this important class of thermosetting polymers. By integrating quantum chemical calculations with large-scale molecular dynamics simulations, we can build a holistic picture that connects the electronic structure of a single monomer to the macroscopic thermomechanical properties of the final cured material. DFT calculations illuminate the monomer's geometry, stability, and the energetic landscape of the critical cyclotrimerization reaction. MD simulations then bridge the gap to the bulk phase, modeling the complex process of network formation and enabling the prediction of key performance metrics like Tg and CTE. This in-silico approach not only deepens our fundamental understanding but also serves as a predictive tool to accelerate the design and optimization of new high-performance materials for advanced technological applications.

References

-

Title: Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure Source: ACS Polymers Au URL: [Link]

-

Title: Cyanate Ester Polymerization: Overview of Mechanistic and Kinetic Aspects Source: ResearchGate (Preprint) URL: [Link]

-

Title: Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters Source: Polymer Innovation Blog URL: [Link]

-

Title: 4-METHOXYBENZYL CYANIDE - Loba Chemie Source: Loba Chemie URL: [Link]

-

Title: Polycyanurates via Molecular Dynamics: In Situ Crosslinking from Di(Cyanate Ester) Resins and Model Validation through Comparison to Experiment Source: ACS Publications URL: [Link]

-

Title: 1-Isocyanato-4-methoxybenzene Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Origin of the Rapid Trimerization of Cyanate Ester in a Benzoxazine/Cyanate Ester Blend Source: ACS Publications URL: [Link]

-

Title: Cyanate ester resins (Chapter 11) Source: ResearchGate URL: [Link]

-

Title: Cyanate Ester Resins Source: ResearchGate URL: [Link]

-

Title: Computational Method for Simulating Thermoset Polymer Curing and Prediction of Thermophysical Properties Source: ResearchGate URL: [Link]

-

Title: A Molecular Dynamics Study of Cyanate Ester Monomer Melt Properties Source: MDPI URL: [Link]

-

Title: Developing predictive models for polycyanurates through a comparative study of molecular simulation and empirical thermo-mechanical analysis Source: Polymer (Elsevier) URL: [Link]

-

Title: Polycarbonate agents with cyanate ester resins yield polycyanurate compositions Source: TechLink URL: [Link]

-

Title: Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces Source: Apollo - University of Cambridge Repository URL: [Link]

-

Title: Molecular Scale Simulations on Thermoset Polymers: A Review Source: ResearchGate URL: [Link]

-

Title: CLS system: Rapid curing systems with cyanate ester resins Source: ADEKA Corporation URL: [Link]

-

Title: Lessons Learned in the Processing of Polycyanurate Resin Composites Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces [repository.cam.ac.uk]

- 12. adeka.co.jp [adeka.co.jp]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Use of 4-Methoxyphenyl Cyanate in the Synthesis of High-Performance Thermosetting Polymers

Introduction: Beyond Conventional Thermosets

For researchers and engineers operating at the cutting edge of material science, the demand for polymers with superior thermal stability, low dielectric properties, and high-performance characteristics is relentless. While traditional thermosets like epoxies and polyimides have served as industry workhorses, cyanate ester resins represent a significant leap forward in performance. These materials, upon curing, form highly crosslinked polycyanurate networks characterized by stable triazine rings. This unique structure imparts a combination of desirable properties, including high glass transition temperatures (Tg) often exceeding 250°C, excellent dimensional stability, low moisture absorption, and outstanding performance in electronic and aerospace applications.[1][2][3]

This document provides a detailed guide to the use of 4-methoxyphenyl cyanate, a monofunctional cyanate ester, in the synthesis and study of thermosetting polycyanurates. While difunctional or multifunctional cyanate esters are required to form a crosslinked network, this compound serves as an invaluable tool for several key applications:

-

Fundamental Studies: As a model compound, it allows for the precise investigation of the cyclotrimerization reaction kinetics and mechanism without the complexities of network formation.

-

Property Modification: When incorporated into a formulation with difunctional cyanate esters, it acts as a chain terminator, enabling researchers to systematically control the crosslink density. This provides a powerful method to tailor the final properties of the thermoset, such as toughness and modulus.

-

Reactive Diluent: Its lower viscosity compared to solid difunctional monomers can aid in processing, improving resin flow and impregnation in composite manufacturing.

The Chemistry of Polycyanurate Formation

The conversion of cyanate ester monomers into a robust thermoset polymer is driven by a thermally initiated cyclotrimerization reaction.[4] This process involves the head-to-tail cyclization of three cyanate (-O-C≡N) functional groups to form a highly stable, six-membered triazine ring. This reaction proceeds without the release of volatile byproducts, a significant advantage in producing void-free, dimensionally stable components.[2][3]

The curing process is an exothermic reaction that can be initiated by heat alone, typically at temperatures above 200°C, or accelerated by the addition of catalysts.[5][6] Common catalysts include transition metal carboxylates (e.g., cobalt or copper acetylacetonate) and active hydrogen compounds like phenols and alcohols.

Logical Workflow for Polycyanurate Synthesis and Characterization

Caption: Workflow from monomer synthesis to final polymer characterization.